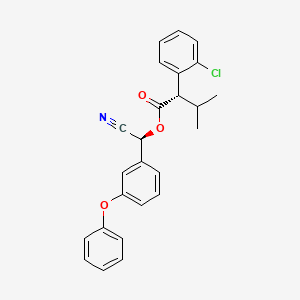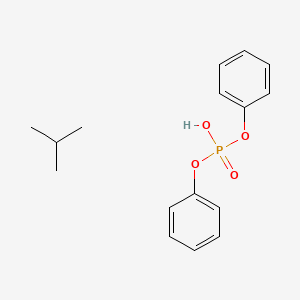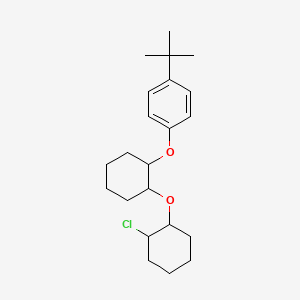
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene is an organic compound characterized by its complex structure, which includes a tert-butyl group, two cyclohexyl groups, and a chlorinated cyclohexyl moiety
準備方法
The synthesis of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the chlorination of cyclohexane to produce 2-chlorocyclohexanol. This intermediate is then reacted with another cyclohexanol derivative under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific applications, such as coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(tert-Butyl)-4-((2-((2-chlorocyclohexyl)oxy)cyclohexyl)oxy)benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring, lacking the additional cyclohexyl and chlorinated moieties.
Chlorocyclohexane: Contains a chlorine atom attached to a cyclohexane ring, but does not have the complex structure of the target compound.
Cyclohexylbenzene: Features a cyclohexyl group attached to a benzene ring, without the tert-butyl and chlorinated groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C22H33ClO2 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC名 |
1-tert-butyl-4-[2-(2-chlorocyclohexyl)oxycyclohexyl]oxybenzene |
InChI |
InChI=1S/C22H33ClO2/c1-22(2,3)16-12-14-17(15-13-16)24-20-10-6-7-11-21(20)25-19-9-5-4-8-18(19)23/h12-15,18-21H,4-11H2,1-3H3 |
InChIキー |
FQCZTHCOSRVRPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OC3CCCCC3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
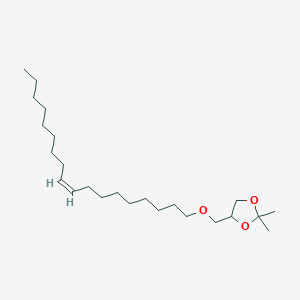
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
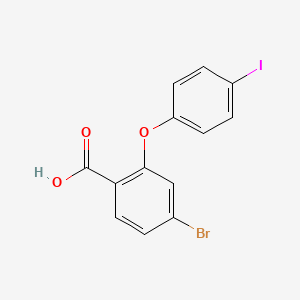
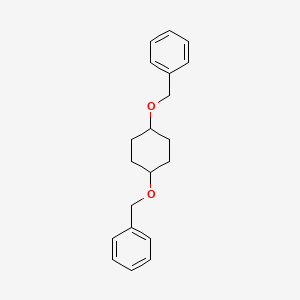
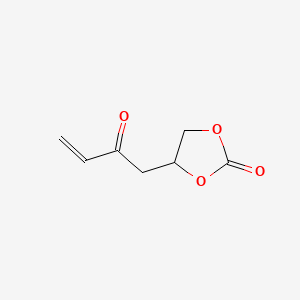
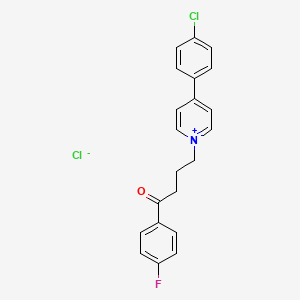
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
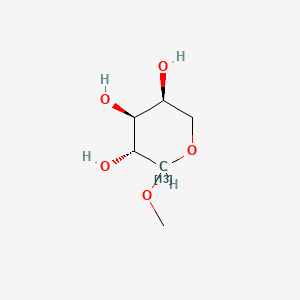
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
